Elevated Lipophilicity (LogP) via Furan Methyl Substitution Compared to the Des-Methyl Analog
The introduction of a methyl group on the furan ring systematically increases the predicted lipophilicity compared to the des-methyl analog. The baseline compound, 2-(furan-3-yl)pyrimidine-4-carboxylic acid, has a measured predicted LogP of 0.70 . Based on established additivity principles, the addition of a methyl group on a heteroaromatic ring increases LogP by approximately 0.5 to 0.7 units. This adjustment modifies key drug-like property parameters, such as membrane permeability and metabolic stability, providing a distinct starting point for SAR exploration without introducing a halogen or larger aliphatic groups [1].
| Evidence Dimension | Partition coefficient (Predicted LogP) |
|---|---|
| Target Compound Data | Predicted LogP approximately 1.2–1.4 (based on additivity from baseline 0.70 + 0.5-0.7 for methyl substitution) |
| Comparator Or Baseline | 2-(Furan-3-yl)pyrimidine-4-carboxylic acid: LogP = 0.70 |
| Quantified Difference | Target compound LogP is approximately 0.5 to 0.7 units higher, indicating a 3- to 5-fold increase in lipophilic partitioning. |
| Conditions | In silico prediction model; baseline LogP data sourced from vended product certificate of analysis . |
Why This Matters
This quantified property shift is a direct, tunable parameter for medicinal chemists needing a specific lipophilic range (e.g., LogP < 3) to balance potency, permeability, and metabolic clearance in lead optimization.
- [1] C. A. Lipinski et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Context: general principle of methyl substitution on LogP and drug-likeness). View Source
